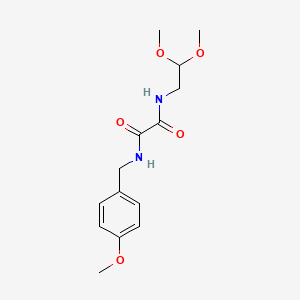
N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide
Übersicht
Beschreibung
N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide: is an organic compound that belongs to the class of oxalamides Oxalamides are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 2,2-dimethoxyethylamine with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
-
Formation of the oxalyl chloride intermediate:
- Oxalyl chloride is reacted with 2,2-dimethoxyethylamine to form the corresponding oxalyl chloride intermediate.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and inert atmosphere (e.g., nitrogen or argon).
-
Coupling with 4-methoxybenzylamine:
- The oxalyl chloride intermediate is then reacted with 4-methoxybenzylamine to form this compound.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, and inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form corresponding oxalamic acids or other oxidation products.
- Common reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
-
Reduction:
- Reduction of the oxalamide group can lead to the formation of amines or other reduced products.
- Common reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution:
- The compound can undergo substitution reactions, particularly at the methoxy groups.
- Common reagents: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxalamic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have applications in treating certain diseases or conditions.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for various applications.
Wirkmechanismus
The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways and targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- N1-(2,2-dimethoxyethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)urea
- N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)carbamate
Uniqueness: N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide is unique due to its specific combination of functional groups. This uniqueness allows it to participate in specific reactions and exhibit particular properties that may not be present in similar compounds.
Eigenschaften
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-19-11-6-4-10(5-7-11)8-15-13(17)14(18)16-9-12(20-2)21-3/h4-7,12H,8-9H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEUTAQTZQWTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one](/img/structure/B2543889.png)
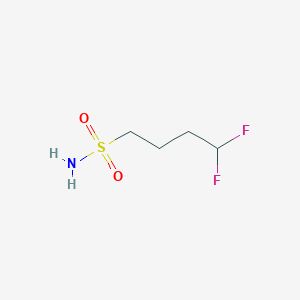
![5-(2-methoxyethyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543892.png)
![(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2543894.png)

![[2-(1-Azepanyl)ethyl]ethylamine hydrochloride](/img/structure/B2543897.png)
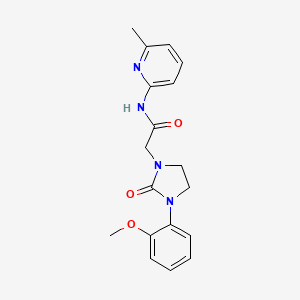
![Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2543900.png)
![4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2543901.png)
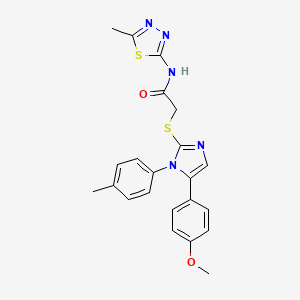
![Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2543905.png)
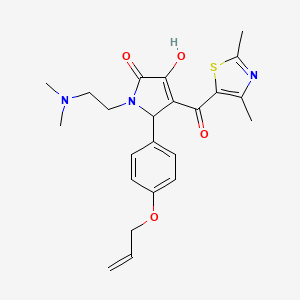
![N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)naphthalene-2-carboxamide](/img/structure/B2543908.png)
![N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2543909.png)
